1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide is a synthetic compound primarily investigated for its potential as an anticoagulant. This compound is notable for its structural complexity and its role as an inhibitor of blood coagulation factors.
This compound is derived from a series of modifications to existing anticoagulant frameworks, particularly focusing on enhancing selectivity and potency against specific coagulation factors such as Factor Xa. The development of this compound was part of a broader effort to discover effective oral anticoagulants with improved pharmacokinetic profiles.
1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrazolo-pyridine scaffold and is classified as a small molecule drug candidate.
The synthesis of 1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide typically involves several key steps:
Technical details regarding specific reagents and reaction conditions are critical for optimizing yield and purity but are often proprietary or published in specialized chemical literature .
The molecular formula for 1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide is , with a molecular weight of approximately 460.48 g/mol.
The structure includes:
The compound can participate in various chemical reactions typical for amides and heterocycles:
These reactions are essential for further functionalization or degradation studies relevant to pharmacological investigations .
The mechanism of action for 1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide primarily involves selective inhibition of Factor Xa in the coagulation cascade. By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting fibrin formation and reducing clot development.
Data from pharmacological studies indicate that this compound has a high degree of potency and selectivity compared to other anticoagulants .
The compound is typically stored at +5°C and shipped at room temperature. Its solubility profile and stability under various conditions are crucial for formulation development.
Key chemical properties include:
Relevant analyses include NMR spectroscopy and mass spectrometry to confirm structure and purity .
The primary applications of 1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-y)phenyl)-4,5,6,7-tetrahydro -1H-pyrazolo[3,4-c]pyridine -3-carboxamide are in medical research as an anticoagulant agent. Its development has implications in treating conditions such as thrombosis and embolism where blood coagulation needs to be managed effectively.
Additionally, ongoing research may explore its potential in other areas such as cancer therapy or cardiovascular diseases due to its mechanism affecting blood coagulation pathways .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2